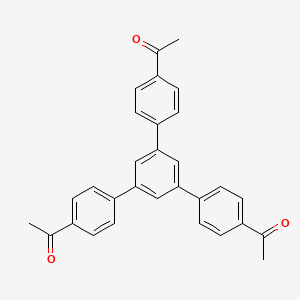
1,3,5-Tri(4-acetylphenyl)benzene
描述
1,3,5-Tri(4-acetylphenyl)benzene is a useful research compound. Its molecular formula is C30H24O3 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
1,3,5-Tri(4-acetylphenyl)benzene is primarily used as a building block for Metal Organic Frameworks (MOFs) . MOFs are 3D-microporous materials that have potential applications in gas adsorption and separation technologies .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions. For example, to improve solubility, the compound can be heated to 37℃ and then sonicated .
生物活性
1,3,5-Tri(4-acetylphenyl)benzene is an organic compound characterized by a central benzene ring with three 4-acetylphenyl substituents. This compound belongs to the class of triaryl compounds and has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is . The acetyl groups enhance its reactivity and solubility, making it a versatile building block in various chemical applications. The compound's structure allows for interactions with biological macromolecules, which is critical for its potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Its mechanism of action primarily involves interaction with DNA, which can lead to alterations in cellular processes.
- DNA Binding : The compound has been shown to bind to DNA through groove binding mechanisms. This interaction can result in the unwinding of the DNA helix, which is crucial for its anticancer properties .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast and cervical cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in Molecular Spectroscopy evaluated the compound's effects on breast and cervical cancer cell lines. The findings indicated that the compound's ability to intercalate with DNA significantly contributes to its cytotoxic effects .
- Computational Studies : Molecular docking and dynamics simulations have provided insights into the binding affinities and interaction modes of this compound with DNA. These studies suggest that electrostatic interactions play a vital role in stabilizing the compound-DNA complex.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Anticancer Activity |
|---|---|---|
| 1,3,5-Tri(4-hydroxyphenyl)benzene | Hydroxy groups instead of acetyl | Different reactivity; less potent against cancer cells |
| 1,3,5-Tris(4-methoxyphenyl)benzene | Methoxy substituents | Enhanced electron-donating properties; variable activity |
| 1,3-Diphenylpropane | Two phenyl groups instead of three | Simpler structure; lower biological activity |
Future Research Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
- In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.
- Structural Modifications : Synthesizing derivatives to enhance biological activity or reduce toxicity.
属性
IUPAC Name |
1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGLMQQYMQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406777 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47732-99-0 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















